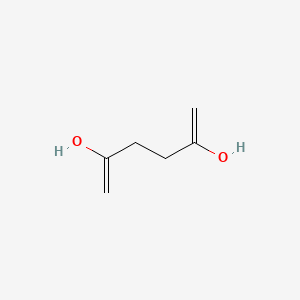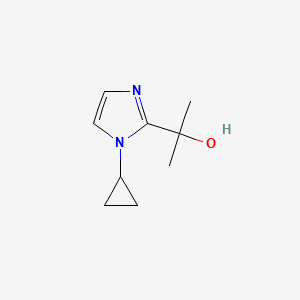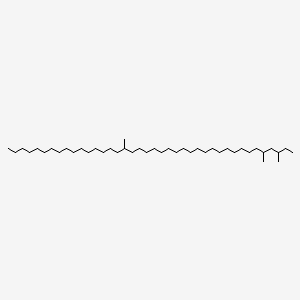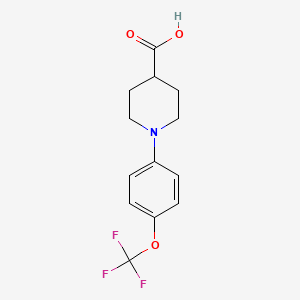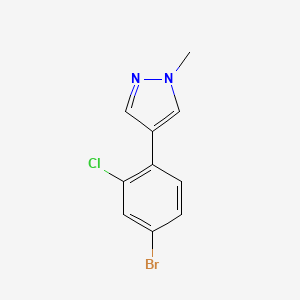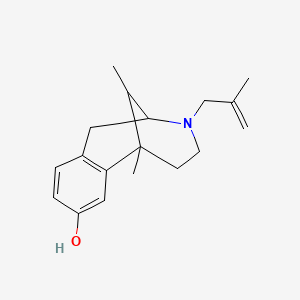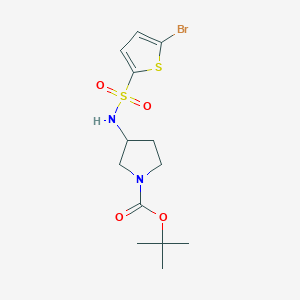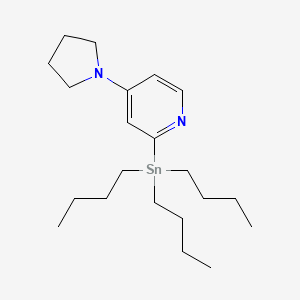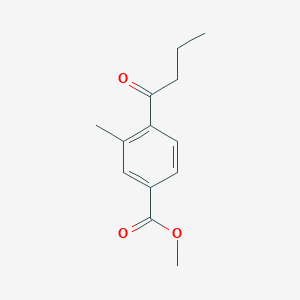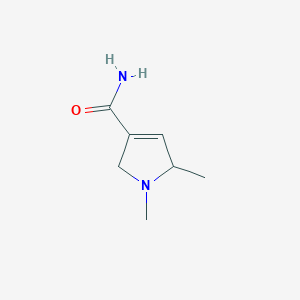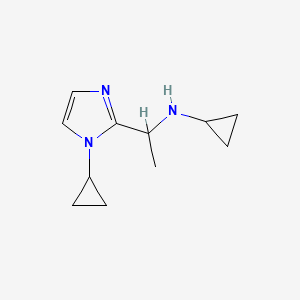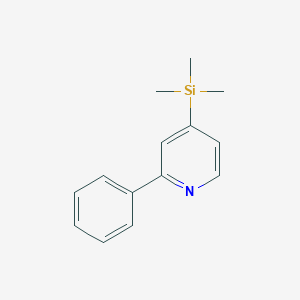
2-Phenyl-4-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C14H17NSi. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 4 positions are replaced by a phenyl group and a trimethylsilyl group, respectively. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-4-(trimethylsilyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-(trimethylsilyl)pyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include phenyl derivatives with oxidized functional groups.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Phenyl-4-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the phenyl and trimethylsilyl groups. These groups can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-Phenyl-4-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the phenyl group, affecting its reactivity and applications.
2-(Trimethylsilyl)pyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C14H17NSi |
|---|---|
Molecular Weight |
227.38 g/mol |
IUPAC Name |
trimethyl-(2-phenylpyridin-4-yl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)13-9-10-15-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
CWQBWFCMNRZDRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


